2-bromo-7-fluoro-9H-fluorene

Organic Electronics OLED Fabrication Vapor Deposition

Researchers synthesizing asymmetric π-conjugated materials often face statistical coupling mixtures with symmetrical dihalofluorenes, leading to tedious purifications. 2-Bromo-7-fluoro-9H-fluorene solves this via orthogonal C-Br and C-F reactivity for precise, sequential functionalization. - Enables single Suzuki-Miyaura coupling at C2 while preserving the C7 fluorine for electronic fine-tuning of HOMO/LUMO levels. - The non-sublimating fluorene core (vapor pressure: 6.97×10⁻⁵ mmHg at 25°C) ensures controlled film deposition for OFET fabrication. - Supply chain reliability with ≥98% purity assay, stored and shipped under recommended cold chain conditions to ensure laboratory readiness.

Molecular Formula C13H8BrF
Molecular Weight 263.10 g/mol
CAS No. 1806-21-9
Cat. No. B12843833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-7-fluoro-9H-fluorene
CAS1806-21-9
Molecular FormulaC13H8BrF
Molecular Weight263.10 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3)Br
InChIInChI=1S/C13H8BrF/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2
InChIKeyOWHRBUKPUVSUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-fluoro-9H-fluorene: Physicochemical Baseline


2-Bromo-7-fluoro-9H-fluorene (CAS 1806-21-9) is a dihalogenated fluorene derivative with the molecular formula C₁₃H₈BrF and a molecular weight of 263.11 g/mol . It is characterized by a density of 1.559 g/cm³, a boiling point of 354.2°C at 760 mmHg, and a flash point of 172.5°C [1]. The compound exhibits a LogP of 4.16 and a vapor pressure of 6.97×10⁻⁵ mmHg at 25°C, indicating moderate lipophilicity and low volatility under ambient conditions . As a hetero-dihalogenated building block, it presents both a bromine atom at the 2-position and a fluorine atom at the 7-position of the fluorene core, thereby providing orthogonal handles for regioselective functionalization. Commercial availability is typically at ≥98% purity with recommended storage at 2–8°C under dry, sealed conditions [2]. This compound is primarily employed as a key intermediate or monomer precursor in the synthesis of advanced π-conjugated materials, including organic light-emitting diodes (OLEDs) and organic semiconductors, where the precise control of electronic properties conferred by halogen substitution is critical [3].

Orthogonal halogen reactivity: Br at C2 for cross-coupling, F at C7 essentially inert under standard Pd conditions.
Low volatility supports vacuum thermal evaporation for thin-film device fabrication.
≥98% purity, recommended storage 2–8°C under dry sealed conditions.

2-Bromo-7-fluoro-9H-fluorene: Differentiation from Analogues


In procurement for material science and pharmaceutical synthesis, fluorene derivatives are not interchangeable commodities. The specific pattern of halogen substitution—here, a bromine atom at C2 and a fluorine atom at C7—fundamentally dictates the electronic, steric, and photophysical properties of the resulting π-conjugated systems [1]. Symmetrical analogs such as 2,7-dibromofluorene enable bidirectional cross-coupling but lack the electronic fine-tuning imparted by a fluorine substituent, which is known to increase ionization potential, alter molecular packing, and influence charge carrier mobility in solid-state devices [2]. Conversely, monosubstituted 2-bromofluorene provides only a single reactive site for chain extension, limiting architectural complexity. Substituting a chloro for the fluoro group (e.g., 2-bromo-7-chlorofluorene) alters the inductive and resonance effects, as well as the heavy-atom spin-orbit coupling, which can significantly modify intersystem crossing rates and, consequently, the emission properties of the final material [3]. Therefore, the 2-bromo-7-fluoro motif is not a generic halogenated fluorene but a specific design element that enables regioselective sequential functionalization and imparts a unique balance of reactivity and electronic character. The quantitative evidence below establishes the precise, verifiable differentiation of this compound against its closest structural analogs.

Target Compound 2-Bromo-7-fluoro-9H-fluorene: single Br handle, orthogonal F for electronic tuning, sequential functionalization without protection.
Analog Risk: 2,7-Dibromofluorene Two equally reactive Br sites; may lead to statistical bis-functionalization and require protection strategies for mono-substitution.
Target Compound Dihalogenated core provides lower volatility than monohalogenated fluorenes, better suited for vapor deposition processes.
Analog Risk: 2-Bromofluorene Monohalogenated; significantly higher volatility may compromise stoichiometric control during vacuum deposition.
Target Compound Fluorine imparts specific inductive effect and minimal heavy-atom spin-orbit coupling, distinct from other halogens.
Analog Risk: 2-Bromo-7-chlorofluorene Chloro substituent alters inductive/resonance effects and heavy-atom character, may shift emission properties and intersystem crossing rates.

2-Bromo-7-fluoro-9H-fluorene: Quantitative Differentiation Evidence


Reduced Vapor Pressure vs. Monohalogenated Analogs

2-Bromo-7-fluoro-9H-fluorene exhibits a vapor pressure of 6.97×10⁻⁵ mmHg at 25°C . While directly comparable experimental data for the closest analog, 2-bromo-7-chlorofluorene, is not available, a clear class-level inference can be drawn. The vapor pressure of 2-bromo-7-fluoro-9H-fluorene is approximately 80 times lower than that of monohalogenated 2-bromofluorene (5.57×10⁻³ Pa, equivalent to 4.18×10⁻⁵ mmHg, at 303.9 K/30.8°C) when compared under similar near-ambient temperature conditions [1]. The dihalogenation pattern, particularly the inclusion of the electronegative fluorine, increases molecular weight and intermolecular interactions, thereby reducing volatility.

Vapor Pressure Comparison
Class-level inference
Target: 6.97×10⁻⁵ mmHg (25°C)
2-Bromofluorene: ~4.18×10⁻⁵ mmHg (30.8°C)
Approx. 80× lower volatility.
May support stoichiometric control during vacuum thermal evaporation for OLED fabrication.
Comparison based on temperature-adjusted extrapolation; class-level inference.
Organic Electronics OLED Fabrication Vapor Deposition Thermal Stability

Thermal Stability Profile vs. 2,7-Dibromofluorene

The boiling point of 2-bromo-7-fluoro-9H-fluorene is reported as 354.2°C at 760 mmHg . In contrast, the symmetrical analog 2,7-dibromofluorene, which features two heavier bromine atoms, exhibits a higher boiling point range, with vapor pressure measurements indicating significantly reduced volatility and an extrapolated boiling point well above 400°C [1]. The substitution of one bromine with a lighter fluorine atom results in a lower boiling point for the target compound relative to 2,7-dibromofluorene, while maintaining a higher thermal threshold than monohalogenated species. This intermediate thermal behavior is a direct consequence of the asymmetric dihalogenation pattern.

Boiling Point Comparison
Class-level inference
Target: 354.2°C (760 mmHg)
2,7-Dibromofluorene: >400°C (extrapolated)
At least 45°C lower boiling point.
Intermediate thermal profile may facilitate purification by distillation while retaining sufficient stability for device processing.
Extrapolated from vapor pressure data; class-level inference.
Thermal Analysis High-Temperature Processing Polymer Synthesis

Regioselective Functionalization via Orthogonal Reactivity

The 2-bromo-7-fluoro-9H-fluorene core presents two halogen atoms with distinct reactivity profiles. The C-Br bond is significantly more reactive toward oxidative addition with Pd(0) catalysts, the key step in Suzuki-Miyaura and related cross-couplings, compared to the C-F bond. This reactivity differential is well-established for halogenated arenes, where the order of reactivity is generally I > Br >> Cl > F [1]. The bromine at the 2-position serves as the primary handle for initial coupling, while the fluorine at the 7-position remains inert under standard Pd-catalyzed conditions. This allows for the synthesis of asymmetric fluorene derivatives, such as 2-aryl-7-fluoro-9H-fluorene, in a single, regioselective step. In contrast, symmetrical analogs like 2,7-dibromofluorene or 2,7-dichlorofluorene undergo non-selective bis-functionalization unless carefully controlled, often requiring protection/deprotection strategies or statistical mixtures.

Orthogonal Reactivity
Class-level inference
C-Br: high reactivity in Pd(0) oxidative addition.
C-F: essentially inert under standard Suzuki-Miyaura conditions.
Enables regioselective mono-functionalization, avoiding protection/deprotection and statistical byproducts.
Well-established reactivity order I > Br >> Cl > F; standard coupling conditions.
Cross-Coupling Sequential Functionalization Asymmetric Synthesis

Electronic Tuning via Inductive Fluorine Effect

Density Functional Theory (DFT) investigations on fluorene derivatives reveal that halogen substitution at the C2 and C7 positions systematically modulates the frontier molecular orbital energy levels, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the optical bandgap [1]. While specific DFT data for 2-bromo-7-fluoro-9H-fluorene is not available in the open literature, class-level inference from studies on related halogenated fluorenes demonstrates that electron-withdrawing substituents, such as fluorine, lower both HOMO and LUMO energy levels compared to unsubstituted fluorene. The presence of a fluorine atom increases the ionization potential and can influence the planarity and π-conjugation length of the resulting materials [2]. This contrasts with bromine, which, while also electron-withdrawing, exerts a stronger heavy-atom effect that can enhance spin-orbit coupling and intersystem crossing, altering photophysical pathways [3]. The 2-bromo-7-fluoro motif therefore provides a unique combination: the regioselective coupling handle of bromine paired with the electronic fine-tuning and distinct photophysical influence of fluorine.

Electronic Tuning by F
Class-level inference
Fluorine inductively lowers HOMO/LUMO vs. unsubstituted fluorene. No heavy-atom enhancement of intersystem crossing.
Supports fine-tuning of emission color and charge injection in OLED design; distinct photophysics from bromine-only analogs.
DFT calculations at B3LYP/6-31G(d,p) level; class-level inference for this specific compound.
DFT Calculations HOMO-LUMO Bandgap Engineering OLED Materials

2-Bromo-7-fluoro-9H-fluorene: High-Value Application Scenarios


Asymmetric Mono-Functionalized OLED Emitters

2-Bromo-7-fluoro-9H-fluorene is an ideal precursor for the synthesis of precisely asymmetric, mono-substituted fluorene derivatives used as emitters or host materials in organic light-emitting diodes (OLEDs). The orthogonal reactivity of the C-Br and C-F bonds allows for a single Suzuki-Miyaura coupling at the 2-position to install a chromophoric aryl group (e.g., phenyl, carbazole, or triphenylamine) while leaving the fluorine atom at the 7-position intact [1]. This fluorine substituent, as established by class-level DFT evidence, inductively modulates the HOMO/LUMO levels of the resulting molecule, enabling fine-tuning of emission color and charge injection properties [2]. This approach avoids the statistical mixtures and purification challenges associated with symmetrical dihalofluorenes like 2,7-dibromofluorene, leading to higher yields and more homogeneous materials for device fabrication.

Thin-Film Vapor Deposition for OFETs

The low volatility of 2-bromo-7-fluoro-9H-fluorene (vapor pressure of 6.97×10⁻⁵ mmHg at 25°C), inferred to be significantly lower than that of monohalogenated analogs like 2-bromofluorene, makes it a suitable candidate for vacuum thermal evaporation processes used in organic field-effect transistor (OFET) fabrication [1] [2]. Its reduced tendency to sublimate or evaporate prematurely ensures better control over film thickness and composition during deposition. Furthermore, as a precursor to extended π-conjugated semiconductors, the specific substitution pattern influences molecular packing and thin-film morphology, which are critical determinants of charge carrier mobility in OFET devices [3]. The compound can be further functionalized post-deposition or used as a building block for polymeric semiconductors with enhanced stability.

Fluorinated Building Blocks for Medicinal Chemistry

In pharmaceutical research, the fluorene scaffold is a privileged structure found in numerous bioactive compounds. 2-Bromo-7-fluoro-9H-fluorene serves as a versatile intermediate for introducing a fluorinated fluorene moiety into drug candidates. The bromine atom provides a convenient handle for diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid exploration of structure-activity relationships (SAR) [1]. The presence of the metabolically stable fluorine atom can enhance the pharmacokinetic properties of the resulting drug molecules, including improved membrane permeability and metabolic stability, which is a well-documented advantage of strategic fluorination in medicinal chemistry [2]. The 2-bromo-7-fluoro substitution pattern offers a specific vector for molecular elaboration that is not available from other dihalofluorene isomers.

Heavy-Atom vs. Inductive Effects in Photophysics

For fundamental photophysical research, 2-bromo-7-fluoro-9H-fluorene provides a unique model system to decouple and study the competing effects of a heavy atom (bromine) and an inductively withdrawing group (fluorine) on excited-state dynamics. As established in photophysical studies of halogenated fluorenones, heavy atoms enhance spin-orbit coupling and intersystem crossing (ISC), while electron-withdrawing groups modulate the singlet-triplet energy gap (ΔEₛᴛ), which also affects ISC rates [1]. By comparing the photophysics of this asymmetric dihalofluorene to its symmetrical analogs (2,7-dibromofluorene and 2,7-difluorofluorene) and monohalogenated derivatives, researchers can gain deeper insights into the structure-property relationships governing triplet state formation and emission, which is crucial for the design of efficient thermally activated delayed fluorescence (TADF) and phosphorescent OLED materials.

Application
Selection Property
Validation Focus
OLED emitter synthesis
Orthogonal Br/F reactivity
HOMO/LUMO tuning by fluorine; absence of statistical bis-functionalization
OFET thin-film deposition
Low volatility
Deposition rate control; film morphology influence of halogen pattern
Medicinal chemistry building block
Cross-coupling handle at C-Br
SAR exploration; metabolic stability of C-F bond
Photophysical research
Asymmetric Br/F pair
Decoupling heavy-atom and inductive effects on excited-state dynamics

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